

Verazide: A Technical Guide on its Chemical Structure and Tuberculostatic Activity

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Compound of Interest

Compound Name: Verazide

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Abstract

Verazide, a hydrazone derivative of the frontline antitubercular drug isoniazid, has been recognized for its tuberculostatic properties. This technical guide provides a comprehensive overview of **Verazide**'s chemical structure, its established biological activity against *Mycobacterium tuberculosis*, and the molecular mechanism underpinning its therapeutic action. This document synthesizes available data on its chemical identifiers, biological efficacy, and the experimental methodologies used for its characterization, offering a valuable resource for researchers in the field of antimicrobial drug discovery and development.

Chemical Structure and Identification

Verazide is chemically designated as N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide. It is formed through the condensation of isoniazid and veratraldehyde.^[1] The key chemical identifiers for **Verazide** are summarized in the table below.

Identifier	Value
IUPAC Name	N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide[2]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₃ [2]
Molecular Weight	285.30 g/mol [2]
CAS Number	93-47-0[2]
SMILES String	<chem>COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC</chem> [2]
InChI Key	HPXIKMBHOXLFOR-LICLKQGHSA-N[2]

Biological Activity: Tuberculostatic Action

Verazide exhibits significant biological activity as a tuberculostatic agent, meaning it inhibits the growth and proliferation of Mycobacterium tuberculosis.[2][3] As a derivative of isoniazid, its primary therapeutic effect is directed against this pathogenic bacterium.

Quantitative Analysis of Biological Activity

The potency of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. While the seminal 1957 study by S.D. Rubbo, J. Edgar, and G. Vaughan, titled "Chemotherapy of tuberculosis. I. Antituberculous activity of **verazide** and related hydrazones," provides the foundational evidence for **Verazide**'s activity, the specific MIC values from this publication could not be retrieved through available search resources.

However, the broader class of isoniazid-hydrazones has been extensively studied, with numerous derivatives demonstrating potent activity against the reference M. tuberculosis strain H37Rv. The following table presents representative MIC values for various isoniazid-hydrazone derivatives to provide a contextual understanding of the expected efficacy of **Verazide**.

Isoniazid-Hydrazone Derivative	MIC against M. tuberculosis H37Rv (µg/mL)	Reference
Isoniazid-Isatin Hydrazone 5	>100	[1][4]
Isoniazid-Isatin Hydrazone 6	50	[1][4]
Isoniazid-Isatin Hydrazone 7	6.25	[1][4]
Indolylhydrazone Derivative	0.2	[5]
Naphthoquinoidal Hydrazone	6.25	[6]
Isoniazid (Reference)	0.025	[5]

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

The tuberculostatic activity of **Verazide**, like other isoniazid hydrazones, is attributed to its ability to inhibit the synthesis of mycolic acids, which are essential and unique components of the mycobacterial cell wall.[1][7]

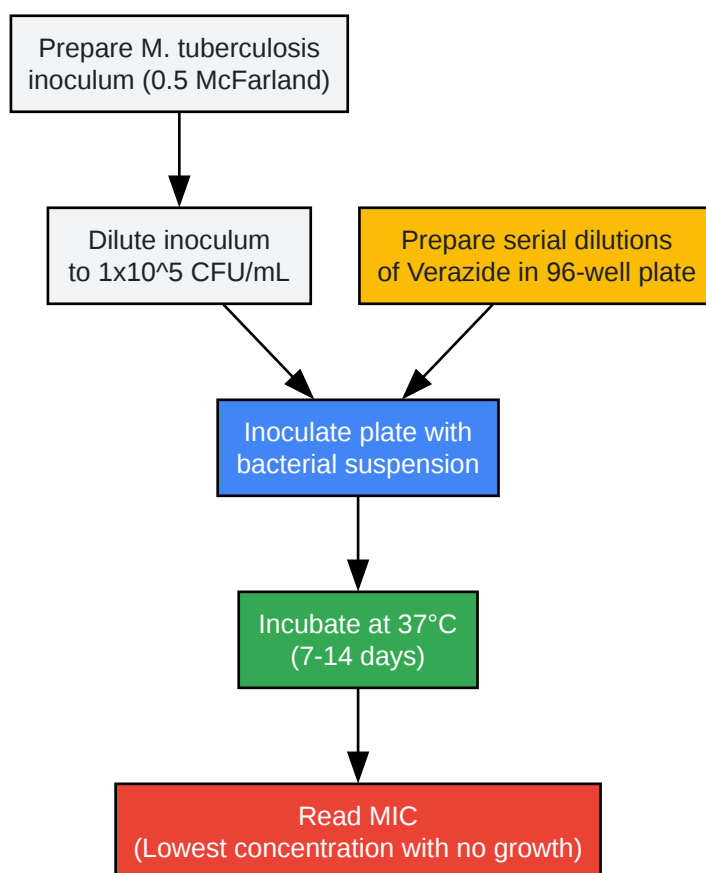
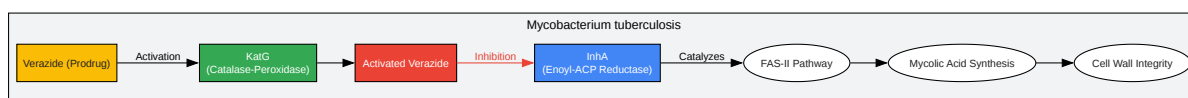
The Mycolic Acid Synthesis Pathway

Mycolic acids are long-chain fatty acids that form a protective, waxy layer around M. tuberculosis, contributing to its virulence and resistance to common antibiotics. The biosynthesis of these crucial lipids is a complex process involving a type-II fatty acid synthase (FAS-II) system. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase, known as InhA.[1][7]

Verazide as a Pro-drug and InhA Inhibitor

Isoniazid, the parent compound of **Verazide**, is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[7] This activation leads to the formation of a reactive species that subsequently inhibits InhA. While direct evidence for **Verazide**'s activation by KatG and subsequent inhibition of InhA is not explicitly available in the retrieved literature, the structural similarity to isoniazid and the established mechanism for the isoniazid-hydrazone class strongly suggest a similar mode of action. The inhibition of InhA disrupts the FAS-II

pathway, leading to the cessation of mycolic acid production and ultimately inhibiting bacterial growth.



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